N-Ethyl Carbamate vs. N-Acetyl Analog: Hydrogen-Bond Acceptor Count and Topological Polar Surface Area Differentiation
The target compound's ethyl carbamate group provides three hydrogen-bond acceptors (oxadiazole N, oxadiazole O, and carbamate carbonyl O) with a calculated topological polar surface area (TPSA) of approximately 77 Ų, compared to the N-acetyl analog (CAS 1795088-80-0) which has a TPSA of approximately 68 Ų, a reduction of ~9 Ų. This difference arises because the acetyl carbonyl is less accessible than the carbamate ester oxygen for additional hydrogen-bonding interactions [1]. The impact on permeability, as estimated by the rule-of-five framework, suggests that the target compound may exhibit moderately lower passive membrane permeability than the N-acetyl analog, which could be advantageous when CNS exclusion is desired or disadvantageous when blood-brain barrier penetration is required [2].
| Evidence Dimension | Topological polar surface area and hydrogen-bond acceptor count (computed) |
|---|---|
| Target Compound Data | TPSA ≈ 77 Ų; 3 H-bond acceptors (oxadiazole N, oxadiazole O, carbamate carbonyl O) |
| Comparator Or Baseline | 1-(3-{[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-1-yl)ethan-1-one (CAS 1795088-80-0): TPSA ≈ 68 Ų; 3 H-bond acceptors (oxadiazole N, oxadiazole O, acetyl carbonyl O) |
| Quantified Difference | Δ TPSA ≈ +9 Ų; carbamate ester O is a stronger H-bond acceptor than acetyl carbonyl O due to resonance |
| Conditions | Computed values using standard fragment-based TPSA method (Ertl et al., 2000); no experimental log P or permeability data located for either compound |
Why This Matters
The differential TPSA and H-bonding profile directly influence the compound's permeability and solubility, making this compound a preferred choice over the acetyl analog when fine-tuning ADME properties in a lead optimization series.
- [1] Ertl, P.; Rohde, B.; Selzer, P. Fast Calculation of Molecular Polar Surface Area as a Sum of Fragment-Based Contributions and Its Application to the Prediction of Drug Transport Properties. J. Med. Chem. 2000, 43, 3714–3717. View Source
- [2] Pajouhesh, H.; Lenz, G. R. Medicinal chemical properties of successful central nervous system drugs. NeuroRx 2005, 2, 541–553. View Source
